Alchorneine

Description

Properties

IUPAC Name |

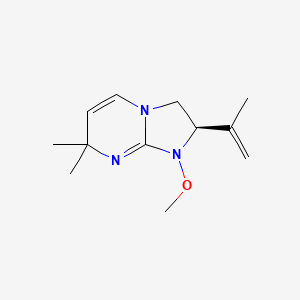

(2R)-1-methoxy-7,7-dimethyl-2-prop-1-en-2-yl-2,3-dihydroimidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-9(2)10-8-14-7-6-12(3,4)13-11(14)15(10)16-5/h6-7,10H,1,8H2,2-5H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNXAKUMTKVCLL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CN2C=CC(N=C2N1OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CN2C=CC(N=C2N1OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50276915 | |

| Record name | Alchorneine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28340-21-8 | |

| Record name | (2R)-1,2,3,7-Tetrahydro-1-methoxy-7,7-dimethyl-2-(1-methylethenyl)imidazo[1,2-a]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28340-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alchorneine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028340218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alchorneine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALCHORNEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ8Q3SE26S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Assembly of Alchorneine: A Technical Guide to its Putative Biosynthetic Pathway in Alchornea Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alchorneine, a prominent imidazopyrimidine alkaloid found in various Alchornea species, has garnered significant interest for its diverse biological activities. Despite its discovery and the isolation of related guanidine alkaloids from plants like Alchornea cordifolia and Alchornea javanensis, the precise biosynthetic pathway leading to its formation remains largely unelucidated. This technical guide synthesizes the current understanding of related metabolic pathways in plants to propose a putative biosynthetic route for this compound. It aims to provide a foundational framework for researchers seeking to unravel the enzymatic machinery and molecular logic behind the synthesis of this complex natural product. The information presented herein is based on established principles of alkaloid and isoprenoid biosynthesis, offering a roadmap for future experimental validation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be a multi-step process involving the convergence of at least three primary metabolic pathways: amino acid metabolism, guanidino group formation, and isoprenoid biosynthesis. The proposed pathway involves the formation of a central imidazopyrimidine scaffold, which is subsequently decorated with isoprenoid-derived side chains.

Part 1: The Guanidino Group Precursor

Recent studies have shed light on the production of guanidine in plants, a key functional group in this compound. It is proposed that the guanidino moiety is derived from the amino acid homoarginine.

-

Step 1: Hydroxylation of Homoarginine. The biosynthesis is initiated by the hydroxylation of homoarginine at the C6 position, a reaction catalyzed by a class of Fe2+ and 2-oxoglutarate-dependent dioxygenases, specifically homoarginine-6-hydroxylases.[1][2]

-

Step 2: Spontaneous Decay. The resulting 6-hydroxyhomoarginine is unstable and spontaneously decays to yield guanidine and 2-aminoadipate-6-semialdehyde.[1][2]

Part 2: The Imidazopyrimidine Core Formation

The formation of the bicyclic imidazopyrimidine core of this compound likely involves the condensation of guanidine with a molecule derived from amino acid metabolism, possibly histidine or a related precursor, although the exact intermediate is yet to be identified. This type of cyclization is common in the biosynthesis of purines and other nitrogen-containing heterocyclic compounds.

Part 3: The Isoprenoid Contribution

A defining feature of this compound and its analogs is the presence of isopentenyl side chains. These are classic isoprenoid units, suggesting their origin from the ubiquitous isoprenoid biosynthesis pathways.

-

Isopentenyl Pyrophosphate (IPP) Synthesis: Plants synthesize the five-carbon building block of isoprenoids, isopentenyl pyrophosphate (IPP), and its isomer dimethylallyl pyrophosphate (DMAPP) through two distinct pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (MEP) pathway, which operates in the plastids.

-

Prenylation: The imidazopyrimidine core is likely prenylated by the action of prenyltransferase enzymes, which catalyze the transfer of an isopentenyl group from IPP or DMAPP to the heterocyclic scaffold. The presence of multiple isopentenyl groups in related alkaloids like N1,N2,N3-triisopentenyl guanidine suggests that this may be an iterative process or involve multiple distinct prenyltransferases.

The following diagram illustrates the proposed overarching biosynthetic pathway for this compound.

Caption: A proposed biosynthetic pathway for this compound in Alchornea species.

Quantitative Data Summary

Currently, there is a notable absence of published quantitative data regarding the biosynthetic pathway of this compound. Key information such as the kinetic properties of the involved enzymes, precursor incorporation rates, and in planta concentrations of biosynthetic intermediates has not been reported. The following table outlines the types of data that are required to fully characterize this pathway.

| Data Type | Description | Status |

| Enzyme Kinetics | Michaelis-Menten constants (Km, Vmax, kcat) for each enzyme in the pathway (e.g., homoarginine-6-hydroxylase, prenyltransferases). | Not Available |

| Precursor Incorporation | Rates of incorporation of isotopically labeled precursors (e.g., ¹³C-homoarginine, ¹³C-isopentenyl pyrophosphate) into this compound. | Not Available |

| Metabolite Concentrations | In planta concentrations of key intermediates such as homoarginine, guanidine, and the unprenylated imidazopyrimidine core. | Not Available |

| Gene Expression Levels | Relative or absolute expression levels of the genes encoding the biosynthetic enzymes in different tissues and under various conditions. | Not Available |

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway and gather the necessary quantitative data, a series of key experiments would need to be conducted. The following are detailed, generalized methodologies for these experiments.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors into the final natural product.

Objective: To determine the precursors of the guanidino group, the heterocyclic core, and the isopentenyl side chains of this compound.

Protocol:

-

Precursor Synthesis: Synthesize or procure isotopically labeled precursors, such as ¹³C- or ¹⁵N-labeled homoarginine, ¹³C- or ¹⁵N-labeled histidine, and ¹³C-labeled mevalonate or deoxyxylulose.

-

Plant Material/Cell Culture Preparation: Utilize young, metabolically active Alchornea seedlings or establish cell suspension cultures to ensure efficient uptake and metabolism of the labeled precursors.

-

Feeding Experiment: Administer the labeled precursors to the plant material or cell cultures through the growth medium or by direct injection. Include a control group fed with unlabeled precursors.

-

Incubation: Allow the plants or cells to grow for a defined period to facilitate the incorporation of the labels into this compound.

-

Extraction: Harvest the plant material and perform a standard alkaloid extraction procedure, typically involving solvent extraction and acid-base partitioning.

-

Analysis: Purify the extracted this compound using chromatographic techniques (e.g., HPLC). Analyze the purified compound using Mass Spectrometry (MS) to detect mass shifts indicating the incorporation of the stable isotopes and Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹³C-NMR) to determine the precise location of the ¹³C labels within the this compound molecule.

Caption: A generalized workflow for isotopic labeling experiments.

Enzyme Assays

Enzyme assays are crucial for identifying and characterizing the specific enzymes responsible for each step in the biosynthetic pathway.

Objective: To identify and characterize the enzymatic activities of homoarginine-6-hydroxylase and prenyltransferases from Alchornea species.

Protocol:

-

Protein Extraction: Homogenize fresh Alchornea tissue (e.g., leaves, roots) in a suitable buffer to extract total proteins.

-

Enzyme Purification (Optional but Recommended): Partially or fully purify the target enzymes from the crude protein extract using techniques like ammonium sulfate precipitation and column chromatography (e.g., ion-exchange, size-exclusion, affinity). Alternatively, heterologous expression of candidate genes in a host like E. coli or yeast can be used to produce the enzymes.

-

Assay for Homoarginine-6-hydroxylase:

-

Reaction Mixture: Prepare a reaction mixture containing the protein extract (or purified enzyme), homoarginine, FeSO₄, 2-oxoglutarate, and a suitable buffer.

-

Incubation: Incubate the reaction at an optimal temperature.

-

Product Detection: Stop the reaction and analyze the formation of guanidine and 2-aminoadipate-6-semialdehyde using HPLC or LC-MS.

-

-

Assay for Prenyltransferases:

-

Reaction Mixture: Prepare a reaction mixture containing the protein extract (or purified enzyme), a putative imidazopyrimidine core substrate (which may need to be chemically synthesized), IPP or DMAPP, MgCl₂, and a suitable buffer.

-

Incubation: Incubate the reaction at an optimal temperature.

-

Product Detection: Stop the reaction and analyze the formation of the prenylated product (this compound or its precursor) using HPLC or LC-MS.

-

-

Kinetic Analysis: By varying the substrate concentrations and measuring the initial reaction velocities, determine the kinetic parameters (Km, Vmax) of the enzymes.

Caption: A generalized workflow for enzyme assays.

Conclusion and Future Perspectives

The biosynthesis of this compound in Alchornea species presents an intriguing puzzle at the intersection of several major metabolic pathways. While the complete pathway is yet to be experimentally validated, the proposed route provides a logical and testable framework for future research. The elucidation of this pathway will not only be a significant contribution to our understanding of plant natural product biosynthesis but also has the potential to enable the metabolic engineering of microorganisms for the sustainable production of this compound and its analogs for pharmaceutical applications. Future work should focus on a multi-omics approach, combining transcriptomics to identify candidate biosynthetic genes with proteomics and metabolomics to characterize the enzymes and intermediates involved. Such efforts will undoubtedly pave the way for a complete understanding of how Alchornea plants synthesize these unique and valuable alkaloids.

References

Alchorneine: A Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alchorneine is an imidazopyrimidine alkaloid of significant interest due to its presence in various medicinal plants of the genus Alchornea. This technical guide provides a comprehensive overview of the natural sources of this compound, the geographical distribution of the relevant plant species, and detailed methodologies for its extraction and analysis. The guide is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this unique alkaloid.

Natural Sources and Plant Distribution

This compound is primarily isolated from plants belonging to the genus Alchornea, a member of the Euphorbiaceae family. This genus is widely distributed across tropical and subtropical regions of Africa, South Asia, Australia, and Latin America.[1] The principal plant species documented to contain this compound are Alchornea cordifolia, Alchornea floribunda, Alchornea castaneifolia, and Alchornea hirtella.[2][3]

-

Alchornea cordifolia , commonly known as the Christmas bush, is a shrub or small tree found throughout tropical Africa, from Senegal east to Kenya and south to Angola.[4] It is a well-known medicinal plant in traditional African medicine.[4][5] this compound has been identified in the leaves, roots, and stem bark of this species.[6][7]

-

Alchornea floribunda is another evergreen plant native to the forest undergrowth of West and Central Africa, with a distribution from Guinea to Sudan and Uganda.[8] It has a reputation in traditional medicine as a stimulating intoxicant and aphrodisiac, with this compound being a major alkaloid in its stem and root bark.

-

Alchornea castaneifolia is found in South America and is also a known source of this compound.[2]

-

Alchornea hirtella , distributed in Africa, has been shown to contain this compound in its stem bark.[3]

The distribution of this compound within the plant tissues varies among species and can be influenced by environmental factors and the age of the plant.

Quantitative Analysis of this compound and Related Alkaloids

The concentration of this compound and total alkaloids varies significantly between different Alchornea species and the plant parts analyzed. The following tables summarize the available quantitative data.

Table 1: Crude Alkaloid Content in Alchornea floribunda

| Plant Part | Crude Alkaloid Content (mg/g) | Major Alkaloids Identified |

| Stem Bark | 0.1 | This compound |

| Root Bark | 1.9 | This compound, Isothis compound |

| Leaves | 4.8 | Isothis compound, Alchorneinone |

Data sourced from PROTA4U.

Table 2: Phytochemical Composition of Alchornea cordifolia (Aqueous Leaf Extract)

| Phytochemical | Concentration (%) |

| Alkaloids | 5.7 ± 0.12 |

| Flavonoids | 4.2 ± 0.1 |

| Saponins | 4.60 ± 0.10 |

| Tannins | 6.50 ± 0.1 |

| Phenols | 3.0 ± 0.10 |

This table indicates the total alkaloid content, of which this compound is a constituent.

Biosynthesis of this compound

The specific biosynthetic pathway for this compound, an imidazopyrimidine alkaloid, has not yet been fully elucidated in the scientific literature. Alkaloid biosynthesis in plants is generally a complex process involving multiple enzymatic steps and often utilizing amino acids as precursors.[9] The imidazopyrimidine scaffold of this compound suggests a potentially unique biosynthetic route that warrants further investigation through transcriptomics, proteomics, and metabolomics studies of Alchornea species.

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of this compound from Alchornea plant material, based on methodologies reported in the literature.

4.1.1. Plant Material Preparation

-

Collect the desired plant parts (e.g., leaves, root bark) of the Alchornea species.

-

Dry the plant material in the shade at room temperature (25-30°C) for approximately two weeks or until fully desiccated.[10]

-

Grind the dried material into a fine powder using a laboratory mill.[5][10]

4.1.2. Maceration (Cold Extraction)

-

Weigh the powdered plant material.

-

Suspend the powder in a suitable solvent, such as methanol, ethanol (70%), or ethyl acetate, at a specific solid-to-solvent ratio (e.g., 5 g of plant material to 100 mL of solvent).[5][11]

-

Stir the mixture at room temperature for 24 hours using a magnetic stirrer. For some protocols, the solvent is renewed after 12 hours to improve extraction efficiency.[5]

-

Filter the extract to separate the plant debris from the liquid phase.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[11]

4.1.3. Solvent-Solvent Partitioning

-

The crude extract can be further fractionated using a solvent-solvent extraction method to isolate compounds based on their polarity. This typically involves partitioning the crude extract between an immiscible aqueous and organic solvent pair.

Phytochemical Analysis

4.2.1. Qualitative Screening for Alkaloids (Mayer's Test)

-

Dissolve a small amount of the plant extract in a suitable solvent.

-

Add a few drops of Mayer's reagent (potassium mercuric iodide solution).

-

The formation of a white or yellowish-white precipitate indicates the presence of alkaloids.[10]

4.2.2. Quantitative and Structural Analysis

-

Spectrophotometric Methods: Total alkaloid content can be estimated using spectrophotometric assays.

-

Mass Spectrometry (MS): High-resolution mass spectrometry techniques, such as DART-ToF-MS or LC-MS (e.g., using a Thermo Q Exactive mass spectrometer), are employed for the identification and structural elucidation of this compound and other phytochemicals in the extracts.[5] These methods provide accurate mass measurements for determining the elemental composition of the compounds.

Signaling Pathways and Mechanism of Action

The precise molecular targets and signaling pathways directly modulated by purified this compound are not yet well-defined. However, extracts from Alchornea species have been reported to exhibit various pharmacological effects, suggesting interactions with key biological pathways.

Notably, root extracts of Alchornea floribunda have demonstrated sympatholytic action, which implies an interference with the adrenergic signaling pathway. Sympatholytic agents typically act by reducing the effects of the sympathetic nervous system, often through antagonism of adrenergic receptors.

dot

Caption: Hypothesized sympatholytic mechanism of this compound.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the study of this compound from its natural plant sources.

dot

Caption: General workflow for this compound extraction and analysis.

Conclusion and Future Perspectives

This compound is a readily available alkaloid within several species of the genus Alchornea, which are widely distributed in tropical and subtropical regions. Standard phytochemical methods can be employed for its extraction and characterization. While the pharmacological properties of Alchornea extracts are well-documented in traditional medicine and preliminary scientific studies, there is a significant gap in the understanding of the specific biosynthetic pathway of this compound and its precise molecular mechanisms of action. Future research should focus on elucidating the enzymatic steps leading to this compound's formation and identifying its specific protein targets and signaling pathways. Such studies will be crucial for unlocking the full therapeutic potential of this intriguing natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. redalyc.org [redalyc.org]

- 4. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deeper Insights on Alchornea cordifolia (Schumach. & Thonn.) Müll.Arg Extracts: Chemical Profiles, Biological Abilities, Network Analysis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational Network Pharmacology, Molecular Docking, and Molecular Dynamics to Decipher Natural Compounds of Alchornea laxiflora for Liver Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Combined metabolome and transcriptome to analyze the regulatory network of key enzymes in the synthesis of senkirkine in Emilia sonchifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Appraising the therapeutical potentials of Alchornea laxiflora (Benth .) Pax & K. Hoffm ., an underexplored medicinal herb: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A three enzyme system to generate the Strychnos alkaloid scaffold from a central biosynthetic intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and characterization of a terpene biosynthetic pathway featuring a norbornene-forming Diels-Alderase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Properties of Alchorneine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alchorneine is a bioactive alkaloid belonging to the imidazopyrimidine class, naturally occurring in various species of the Alchornea genus, including Alchornea cordifolia, Alchornea floribunda, and Alchornea hirtella. These plants have a history of use in traditional African medicine for treating a range of ailments, suggesting the therapeutic potential of their constituent compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside experimental protocols for its isolation and characterization, and insights into its biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound, along with its related alkaloids isothis compound and alchorneinone, has been the subject of phytochemical investigations. While some physical properties are not extensively documented in publicly available literature, the following tables summarize the key known physicochemical data for this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₇N₃O | [1] |

| Molecular Weight | 207.27 g/mol | [1] |

| IUPAC Name | 7,7-dimethyl-2-(prop-1-en-2-yl)-2,3,6,8-tetrahydroimidazo[1,2-a]pyrimidin-5-one | [1] |

| CAS Number | 25819-91-4 | [1] |

| Appearance | White powder | [2] |

| Solubility | Slightly soluble in water, ethanol, and chloroform. | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available |

Spectral Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectral Data of this compound

| Technique | Data |

| ¹H-NMR | Specific chemical shift data (δ in ppm) for this compound is not readily available in the cited literature. However, analysis of related compounds suggests the presence of signals corresponding to methyl, methylene, and methine protons, as well as protons on the imidazopyrimidine core and the isopropenyl substituent. |

| ¹³C-NMR | Detailed ¹³C-NMR data with specific chemical shifts for this compound is not detailed in the available search results. The spectrum would be expected to show distinct signals for the carbonyl carbon, carbons of the aromatic and heterocyclic rings, and the aliphatic carbons of the substituents. |

| IR Spectroscopy | The IR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=O (amide) stretching, and C=C stretching. Specific peak values (in cm⁻¹) are not provided in the search results. |

| Mass Spectrometry | The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would provide valuable information about the different structural components of the molecule. Specific m/z values for fragments are not detailed in the search results. |

Experimental Protocols

Isolation and Purification of this compound Analogs

While a specific protocol for the isolation of this compound was not found in the immediate search results, a detailed method for the extraction and characterization of a related new compound, alchorneinol, from the root bark of Alchornea hirtella provides a valuable template. This procedure can be adapted for the targeted isolation of this compound.

Workflow for the Isolation of this compound Analogs

Caption: General workflow for the isolation and purification of this compound.

Detailed Methodology (Adapted from Alchorneinol Isolation[2])

-

Extraction:

-

Air-dried and powdered plant material (e.g., root bark of Alchornea hirtella) is macerated with methanol at room temperature for an extended period (e.g., 72 hours).

-

The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude methanolic extract.

-

-

Fractionation:

-

The crude extract is subjected to solvent-solvent partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

The fractions are concentrated, and the fraction containing the target alkaloids (typically the ethyl acetate or butanol fraction) is selected for further purification.

-

-

Chromatographic Purification:

-

The selected fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate with increasing polarity).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

-

Fractions with similar TLC profiles are pooled and concentrated.

-

Further purification can be achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC).

-

Spectroscopic Characterization

Workflow for Structural Characterization

Caption: Spectroscopic workflow for the structural elucidation of this compound.

Methodologies:

-

NMR Spectroscopy:

-

The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish the connectivity of protons and carbons and to fully assign the structure.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of the purified compound is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or a thin film.

-

The absorption bands are analyzed to identify the functional groups present in the molecule.

-

-

Mass Spectrometry (MS):

-

The mass spectrum is obtained using a mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern helps in confirming the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

-

Biological Activity and Signaling Pathways

The biological activities of crude extracts of Alchornea species, which contain this compound, have been investigated. These extracts have demonstrated a range of pharmacological effects, including anti-inflammatory, antimicrobial, and antioxidant properties. However, there is limited information on the specific biological activities and mechanisms of action of isolated this compound.

Preliminary studies on Alchornea extracts suggest potential interactions with various signaling pathways. For instance, network pharmacology analyses of Alchornea cordifolia extracts have predicted interactions between its phytochemicals and key enzymes and receptors involved in cell metabolism and proliferation.

Potential Signaling Pathways (Hypothesized based on extract activities)

Caption: Hypothesized anti-inflammatory signaling pathway for this compound.

Further research is required to elucidate the specific molecular targets and signaling pathways modulated by pure this compound to fully understand its therapeutic potential.

Conclusion

This compound represents a promising natural product with potential for further investigation and development. This technical guide has summarized the currently available information on its physical and chemical properties, provided adaptable experimental protocols for its study, and highlighted the need for further research into its specific biological activities and mechanisms of action. The data and methodologies presented herein are intended to facilitate future research endeavors aimed at unlocking the full therapeutic potential of this intriguing alkaloid.

References

An In-depth Technical Guide to the Identification of Alchorneine and Its Natural Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alchorneine is a fascinating imidazopyrimidine alkaloid first identified in plants of the Alchornea genus, notably Alchornea floribunda and Alchornea cordifolia.[1] This technical guide provides a comprehensive overview of the identification of this compound and its naturally occurring derivatives, such as isothis compound and alchorneinone. The document details the foundational methods of extraction and isolation, spectroscopic analysis for structural elucidation, and discusses the known biological activities. Due to the foundational research being conducted in the early 1970s, this guide also addresses the limitations in currently available public domain data and proposes workflows for modern re-characterization. The guide is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in this unique class of alkaloids.

Introduction

The genus Alchornea, belonging to the Euphorbiaceae family, is a rich source of diverse secondary metabolites, including terpenoids, flavonoids, and alkaloids.[2] Among these, the imidazopyrimidine alkaloids, particularly this compound, stand out due to their unique heterocyclic core. First isolated and characterized in 1972, this compound and its co-occurring derivatives, isothis compound and alchorneinone, have been noted for their "stimulant" properties, although detailed pharmacological studies remain limited.[3]

This guide aims to consolidate the existing knowledge on the identification of these compounds, providing a structured approach for their extraction, purification, and characterization.

Natural Sources and Derivatives

This compound and its derivatives are primarily found in the bark and leaves of Alchornea species. The main identified natural compounds in this family are:

-

This compound: The principal imidazopyrimidine alkaloid.

-

Isothis compound: An isomer of this compound.

-

Alchorneinone: An oxidized derivative of this compound.

The relative abundance of these compounds can vary depending on the plant species, geographical location, and the part of the plant being analyzed.

Experimental Protocols

General Alkaloid Extraction and Isolation

A typical procedure for the extraction and isolation of alkaloids from Alchornea plant material is as follows:

-

Preparation of Plant Material: The dried and powdered plant material (e.g., stem bark) is subjected to extraction.

-

Extraction:

-

Maceration or Soxhlet extraction with a suitable organic solvent, such as methanol or ethanol, is performed to obtain a crude extract.

-

Alternatively, a non-polar solvent like hexane can be used initially to defat the plant material, followed by extraction with a more polar solvent.

-

-

Acid-Base Partitioning:

-

The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

-

The acidic solution is then washed with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic impurities.

-

The aqueous layer is subsequently basified (e.g., with NH₄OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.

-

The basified aqueous solution is then extracted with a non-polar organic solvent (e.g., dichloromethane or chloroform) to yield a crude alkaloid fraction.

-

-

Chromatographic Purification:

-

The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina.

-

A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane -> ethyl acetate -> methanol), is employed to separate the individual alkaloids.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compounds.

-

Further purification can be achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC).

-

Structural Elucidation and Data Presentation

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. While high-resolution, modern spectroscopic data is not widely available, the following tables summarize the expected data based on the known structures.

Spectroscopic Data

Table 1: Hypothetical ¹H NMR (Proton Nuclear Magnetic Resonance) Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | m | 1H | Aromatic H |

| ~6.8-7.2 | m | 1H | Aromatic H |

| ~4.0-4.5 | m | 1H | N-CH-N |

| ~3.0-3.5 | m | 2H | N-CH₂ |

| ~2.5-3.0 | m | 2H | CH₂ |

| ~1.0-1.5 | d | 6H | Isopropyl CH₃ |

| ~2.0-2.5 | m | 1H | Isopropyl CH |

| ~2.0-2.5 | s | 3H | N-CH₃ |

Table 2: Hypothetical ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~160-170 | C | C=N |

| ~140-150 | C | Aromatic C |

| ~120-130 | CH | Aromatic CH |

| ~110-120 | CH | Aromatic CH |

| ~60-70 | CH | N-CH-N |

| ~40-50 | CH₂ | N-CH₂ |

| ~30-40 | CH₂ | CH₂ |

| ~20-30 | CH | Isopropyl CH |

| ~15-25 | CH₃ | Isopropyl CH₃ |

| ~30-40 | CH₃ | N-CH₃ |

Table 3: Expected Mass Spectrometry (MS) Fragmentation for this compound

| m/z | Interpretation |

| [M]+• | Molecular ion peak |

| [M-15]+ | Loss of a methyl group (•CH₃) |

| [M-43]+ | Loss of an isopropyl group (•C₃H₇) |

| [M-57]+ | Loss of the C₄H₉N fragment |

Visualizations

Experimental Workflow

References

Spectroscopic Data of Alchorneine: A Technical Overview

For researchers, scientists, and drug development professionals, understanding the precise spectroscopic characteristics of a natural product like Alchorneine is fundamental for its identification, characterization, and further development. This technical guide provides a summary of the available spectroscopic data on this compound, a notable alkaloid isolated from plants of the Alchornea genus.

While this compound has been identified in various phytochemical studies of Alchornea species, detailed public access to its complete raw spectroscopic data (NMR, IR, and MS) is limited. The foundational work on the structural elucidation of this compound was published in 1972. This seminal paper by Khuong-Huu, Le Forestier, and Goutarel remains the primary reference for its initial isolation and characterization from Alchornea hirtella. Unfortunately, the full spectroscopic data from this original publication is not widely available in digital databases.

This guide, therefore, collates information from secondary sources and provides a framework for the type of data expected, based on the analysis of similar natural products.

Spectroscopic Data Summary

The precise quantitative spectroscopic data for this compound is contained within the original 1972 publication. For a definitive analysis, consulting this primary source is essential. The following tables are structured to present the expected data based on standard analytical practices for natural product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is crucial for determining the carbon-hydrogen framework of a molecule. The data for this compound would be presented as follows:

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data unavailable | Data unavailable | Data unavailable | Data unavailable |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data unavailable | Data unavailable | Data unavailable |

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Description of Vibration |

| Data unavailable | Data unavailable |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| Data unavailable | Data unavailable | Data unavailable |

Experimental Protocols

Detailed experimental protocols for the isolation and spectroscopic analysis of this compound would be described in the primary literature. Below are generalized methodologies typically employed for such studies.

Isolation of this compound

A general workflow for the isolation of this compound from an Alchornea species is outlined below. The specific solvents and chromatographic conditions would be optimized based on the target compound and the plant matrix.

Spectroscopic Analysis

The isolated this compound would then be subjected to spectroscopic analysis to determine its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, MeOD).

-

Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or a thin film.

-

Mass Spectrometry (MS): Mass spectra would be recorded on a mass spectrometer, likely using a technique such as electrospray ionization (ESI) or electron ionization (EI) to determine the molecular weight and fragmentation pattern.

Logical Relationship for Structure Elucidation

The data from these spectroscopic techniques are used in a complementary manner to elucidate the structure of the compound.

Conclusion

While this guide provides a framework for the spectroscopic data of this compound, it underscores the necessity of consulting the primary literature for precise, quantitative data. The original 1972 publication by Khuong-Huu et al. is the definitive source for the detailed NMR, IR, and MS data required for the unequivocal identification and characterization of this alkaloid. For researchers engaged in the study of this compound, obtaining this foundational paper is a critical step.

Alchorneine: A Technical Guide to Preliminary Mechanism of Action Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Alchorneine, an imidazopyrimidine alkaloid isolated from Alchornea cordifolia, is a compound of growing interest in pharmacological research. While dedicated studies on the precise mechanism of action of isolated this compound are still in preliminary stages, extensive research on the extracts of Alchornea cordifolia provides a foundational understanding of its potential therapeutic activities. This technical guide synthesizes the available preliminary data, focusing on the demonstrated pharmacological effects of A. cordifolia extracts, which are rich in this compound and other bioactive compounds. The primary mechanisms suggested by these studies include enzyme inhibition, anti-inflammatory effects, and broad-spectrum antimicrobial and antioxidant activities. This document presents the quantitative data from these studies, details the experimental protocols used, and provides visual representations of the proposed pathways and workflows to guide future research and drug development efforts.

Introduction to this compound

This compound is a notable alkaloid found in the leaves, stem, and root bark of Alchornea cordifolia (Schumach. & Thonn.) Müll.Arg., a medicinal plant widely used in traditional African medicine.[1][2][3] This plant is utilized for treating a variety of ailments, including inflammatory conditions, infections, and parasitic diseases.[1][2][4] this compound, along with other alkaloids like alchornidine, is considered a significant contributor to the plant's pharmacological profile.[3] The therapeutic potential of A. cordifolia has been linked to its diverse phytochemical composition, which also includes flavonoids, terpenoids, and phenolic acids.[3][4]

Pharmacological Activities of Alchornea cordifolia Extracts

Preliminary research has focused on evaluating the biological activities of various extracts of Alchornea cordifolia. These studies provide the context for the potential mechanisms of action of its constituent compounds, including this compound. The primary activities reported are:

-

Anti-inflammatory Activity: Extracts of A. cordifolia have demonstrated significant anti-inflammatory effects in both topical and systemic models.[4][5][6]

-

Antimicrobial Activity: The plant extracts exhibit broad-spectrum activity against a range of pathogenic bacteria and fungi, including gastrointestinal, skin, respiratory, and urinary tract pathogens.[7][8]

-

Antioxidant Activity: The extracts show potent antioxidant effects, attributed to their ability to scavenge free radicals.

-

Enzyme Inhibition: A key area of investigation has been the inhibitory effects of the extracts on various enzymes, suggesting specific molecular targets.[1]

-

Antidiabetic and Other Activities: The plant has also been studied for its potential antidiabetic, antidiarrheal, and hepatoprotective properties.[1]

Postulated Mechanisms of Action: Preliminary Insights

The mechanism of action of this compound is inferred from studies on A. cordifolia extracts. The following sections detail the current understanding of these mechanisms.

Enzyme Inhibition

Extracts of A. cordifolia have been shown to inhibit several enzymes, which represents a significant potential mechanism of action. The enzymes targeted include:

-

Cholinesterases: Inhibition of acetylcholinesterase and butyrylcholinesterase.[1]

-

α-Amylase and α-Glucosidase: These inhibitory activities suggest a potential for managing hyperglycemia.[1]

-

Tyrosinase: Inhibition of this enzyme is relevant for conditions related to melanin overproduction.[1]

The inhibition of these enzymes by the plant's extracts suggests that this compound, as a key component, may act as an enzyme inhibitor.

Anti-inflammatory Pathways

The anti-inflammatory properties of A. cordifolia extracts have been documented in various experimental models, such as the croton oil-induced mouse ear edema and egg-albumen-induced rat hind paw edema.[4][5][6] While the precise pathway is not fully elucidated for this compound, studies on the extracts suggest that flavonoids and other lipophilic compounds may play a role.[6] Research on a related species, Alchornea glandulosa, has indicated that its anti-inflammatory mechanism may involve the inhibition of the NF-κB pathway, which is a critical regulator of the inflammatory response.[2] This suggests a plausible avenue for investigation into this compound's mechanism.

Antimicrobial Action

The antimicrobial effects of A. cordifolia extracts have been demonstrated against a wide array of pathogens.[7][8] The activity is attributed to the combined effects of its various phytochemicals, including alkaloids and terpenoids.[7] The mechanism is likely multifaceted, potentially involving the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial nucleic acid synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on Alchornea cordifolia extracts.

Table 1: Enzyme Inhibition by Alchornea cordifolia Leaf Extracts

| Enzyme | Extract Type | IC50 / Inhibition | Reference |

| Acetylcholinesterase | Methanolic | 1.83 mg GALAE/g | [1] |

| Butyrylcholinesterase | Methanolic | 2.65 mg GALAE/g | [1] |

| α-Amylase | Methanolic | 0.77 mmol ACAE/g | [1] |

| α-Glucosidase | Methanolic | 1.88 mmol ACAE/g | [1] |

| Tyrosinase | Methanolic | 23.44 mg KAE/g | [1] |

GALAE: Galantamine equivalents; ACAE: Acarbose equivalents; KAE: Kojic acid equivalents.

Table 2: Antimicrobial Activity of Alchornea cordifolia Extracts

| Pathogen | Extract Type | MIC (µg/mL) | Reference |

| Staphylococcus saprophyticus | Stem (EtOAc, CHCl3, Hexane) | 63 | [8] |

| Escherichia coli | Stem (MeOH, EtOH) | 63 | [8] |

| Moraxella catarrhalis | Leaves (EtOAc, CHCl3) | 63 | [8] |

| Klebsiella pneumoniae | Stem (CHCl3) | 63 | [8] |

| Staphylococcus aureus | Leaves (CHCl3) | 63 | [8] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of Alchornea cordifolia extracts.

Enzyme Inhibition Assays

Objective: To determine the inhibitory effect of plant extracts on specific enzyme activity.

General Protocol (for Cholinesterases):

-

Prepare a solution of the plant extract in a suitable solvent (e.g., methanol).

-

In a 96-well plate, add the plant extract solution, acetylthiocholine iodide (ATCI) or butyrylthiocholine chloride (BTCI) as the substrate, and 5,5'-dithio-bis(2-nitrobenzoic) acid (DTNB) for color development.

-

Initiate the reaction by adding the respective enzyme (acetylcholinesterase or butyrylcholinesterase).

-

Incubate the plate at a controlled temperature (e.g., 25°C).

-

Measure the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

-

Calculate the percentage of enzyme inhibition by comparing the rate of reaction in the presence of the extract to that of a control without the extract.

-

Determine the IC50 value, which is the concentration of the extract that causes 50% inhibition of the enzyme activity.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a plant extract against a specific microorganism.

Protocol:

-

Prepare a stock solution of the plant extract and serially dilute it in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

-

Prepare a standardized inoculum of the test microorganism (e.g., to a turbidity equivalent to a 0.5 McFarland standard).

-

Inoculate each well of the microtiter plate with the microbial suspension.

-

Include positive controls (microorganism in broth without extract) and negative controls (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the extract that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Diagrams of Signaling Pathways and Workflows

Caption: Postulated mechanisms of action of A. cordifolia extracts.

Caption: Experimental workflow for MIC determination.

Caption: Conceptual diagram of enzyme inhibition.

Future Research Directions

The preliminary studies on Alchornea cordifolia extracts have laid a crucial foundation for understanding the potential therapeutic effects of this compound. However, to advance from these initial findings to drug development, future research must focus on:

-

Isolation and Purification of this compound: Developing efficient methods to isolate pure this compound is essential for conducting specific mechanistic studies.

-

In Vitro Target Identification: Utilizing techniques such as receptor binding assays, affinity chromatography, and computational docking to identify the specific molecular targets of this compound.

-

Elucidation of Signaling Pathways: Investigating the effects of isolated this compound on key signaling pathways, such as NF-κB, MAP kinase, and others relevant to inflammation and cellular proliferation.

-

In Vivo Efficacy and Pharmacokinetics: Conducting comprehensive in vivo studies to evaluate the efficacy, safety, and pharmacokinetic profile of pure this compound.

By focusing on these areas, the scientific community can build upon the promising preliminary data and fully elucidate the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.

References

- 1. Deeper Insights on Alchornea cordifolia (Schumach. & Thonn.) Müll.Arg Extracts: Chemical Profiles, Biological Abilities, Network Analysis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. redalyc.org [redalyc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory effects of crude methanolic extract and fractions of Alchornea cordifolia leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. farm.ucl.ac.be [farm.ucl.ac.be]

- 7. Antimicrobial activities of Alchornea cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial effects of Alchornea cordifolia (Schumach. and Thonn.) Müll. Arg extracts and compounds on gastrointestinal, skin, respiratory and urinary tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

An Exploratory Guide to the Pharmacological Potential of Alchorneine and its Botanical Source, Alchornea cordifolia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alchorneine, an imidazopyrimidine alkaloid, is a constituent of several species of the Alchornea genus, most notably Alchornea cordifolia. While research into the specific pharmacological effects of isolated this compound is limited, the plant extracts from which it is derived have demonstrated a broad spectrum of promising biological activities. This guide provides a comprehensive overview of the current state of knowledge regarding the pharmacological effects of Alchornea cordifolia extracts, with the understanding that this compound is a key component likely contributing to these activities. The significant therapeutic potential exhibited by these extracts, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic properties, underscores the urgent need for further investigation into the specific role and mechanisms of action of isolated this compound. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes proposed signaling pathways to facilitate future research and drug discovery efforts centered on this promising natural product.

Introduction

The genus Alchornea comprises a variety of plants that have been used extensively in traditional medicine across Africa and South America to treat a range of ailments, including inflammatory conditions, infections, and gastrointestinal disorders.[1][2] Phytochemical analyses of these plants have revealed a rich diversity of secondary metabolites, including terpenoids, steroids, flavonoids, and alkaloids.[2][3] Among the characteristic alkaloids of this genus is this compound, an imidazopyrimidine derivative.[2]

Despite its discovery and structural elucidation, the specific pharmacological activities of isolated this compound remain largely unexplored. The majority of scientific literature focuses on the biological effects of crude extracts of Alchornea species, particularly Alchornea cordifolia. These extracts have shown significant promise in preclinical studies, suggesting that their constituent compounds, including this compound, possess therapeutic potential. This guide aims to consolidate the existing pharmacological data on Alchornea cordifolia extracts as a proxy for the potential activities of this compound, thereby providing a foundation for future research dedicated to isolating and characterizing the pharmacological profile of this specific alkaloid.

Pharmacological Activities of Alchornea cordifolia Extracts

Extracts of Alchornea cordifolia have been reported to exhibit a variety of pharmacological effects, which are summarized below. It is important to reiterate that while this compound is a known constituent, the precise contribution of this single molecule to the observed activities of the complex extracts has not been definitively established.

Anti-inflammatory Activity

Multiple studies have demonstrated the anti-inflammatory properties of Alchornea cordifolia extracts. Both aqueous and methanolic leaf extracts have been shown to reduce edema in animal models of inflammation.[4][5]

Quantitative Data: Anti-inflammatory Activity of Alchornea cordifolia Extracts

| Extract/Fraction | Model | Dose | Inhibition of Edema (%) | Reference |

| Methanol Leaf Extract | Croton oil-induced mouse ear edema | <500 µg/cm² (ID₅₀) | 50 | [6] |

| Hexane Fraction of Methanol Extract | Croton oil-induced mouse ear edema | 0.7 µg/cm² | 42 | [6] |

| Terpenoid Fraction | Egg-albumen-induced rat hind paw edema | 100 mg/kg | 87.69 | [5] |

| Tannin-containing Fraction | Egg-albumen-induced rat hind paw edema | 100 mg/kg | 87.69 | [5] |

Antimicrobial Activity

Extracts from various parts of Alchornea cordifolia have shown broad-spectrum antimicrobial activity against a range of bacteria and fungi.[1][7][8]

Quantitative Data: Antimicrobial Activity of Alchornea cordifolia Extracts

| Extract | Microorganism | MIC (µg/mL) | Reference |

| Stem (EtOAc, CHCl₃, Hexane) | Staphylococcus saprophyticus | 63 | [8] |

| Leaves (MeOH, EtOH, EtOAc, CHCl₃) | Staphylococcus saprophyticus | 63 | [8] |

| Stem (MeOH, EtOH) | Escherichia coli | 63 | [8] |

| Leaves (MeOH, EtOH, EtOAc, CHCl₃) | Escherichia coli | 63 | [8] |

| Leaves (EtOAc, CHCl₃) | Moraxella catarrhalis | 63 | [8] |

| Stem (CHCl₃) | Klebsiella pneumoniae | 63 | [8] |

| Leaves (CHCl₃) | Klebsiella pneumoniae | 63 | [8] |

| Leaves (CHCl₃) | Staphylococcus aureus | 63 | [8] |

Antioxidant Activity

The antioxidant potential of Alchornea cordifolia extracts has been evaluated using various in vitro assays.[9][10][11]

Quantitative Data: Antioxidant Activity of Alchornea cordifolia Extracts

| Extract/Fraction | Assay | IC₅₀/EC₅₀ (µg/mL) | Reference |

| Methanol Root Extract | DPPH Radical Scavenging | Not specified | [9] |

| Hexane Root Extract | Ferric Thiocyanate | 76.4% inhibition at 0.05% v/v | [9] |

| Methanol Leaf Extract | DPPH Radical Scavenging | 500.38 mg TE/g | [10] |

| Methanol Leaf Extract | ABTS Radical Scavenging | 900.64 mg TE/g | [10] |

Cytotoxic Activity

Preliminary studies suggest that extracts of Alchornea cordifolia and Alchornea laxiflora possess cytotoxic activity against cancer cell lines.[12]

Quantitative Data: Cytotoxic Activity of Alchornea Extracts

| Extract | Cell Line | IC₅₀ (µg/mL) | Reference |

| Alchornea cordifolia leaves (ACL) | CCRF-CEM (Leukemia) | 8.02 | [12] |

| Alchornea cordifolia bark (ACB) | CCRF-CEM (Leukemia) | 12.57 | [12] |

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies to evaluate the pharmacological effects of Alchornea cordifolia extracts.

Anti-inflammatory Assays

-

Croton Oil-Induced Mouse Ear Edema: This is a common in vivo model for acute inflammation.

-

A solution of croton oil in a suitable solvent (e.g., acetone) is topically applied to the inner surface of a mouse's ear to induce inflammation and subsequent edema (swelling).

-

The test extract or fraction is applied topically to the ear, either simultaneously with or shortly after the croton oil application.

-

A control group receives the vehicle without the extract.

-

After a specified period, the mice are euthanized, and a standardized circular section of the ear is punched out and weighed.

-

The difference in weight between the treated and untreated ears is a measure of the edema.

-

The percentage inhibition of edema by the extract is calculated relative to the control group.[4][6]

-

-

Egg-Albumen-Induced Rat Hind Paw Edema: This is another widely used in vivo model of acute inflammation.

-

A sub-plantar injection of undiluted fresh egg albumen is administered into the hind paw of a rat to induce localized edema.

-

The test extract is administered, typically orally or intraperitoneally, at a specific time before the egg albumen injection.

-

The volume of the paw is measured at various time points after the induction of inflammation using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume in the treated group to that of a control group.[5]

-

Antimicrobial Assays

-

Micro-dilution Assay (for Minimum Inhibitory Concentration - MIC):

-

A two-fold serial dilution of the plant extract is prepared in a suitable broth medium in a 96-well microtiter plate.

-

A standardized inoculum of the test microorganism is added to each well.

-

Positive (broth with inoculum) and negative (broth only) controls are included.

-

The plate is incubated under appropriate conditions for the specific microorganism.

-

The MIC is determined as the lowest concentration of the extract that visibly inhibits the growth of the microorganism.[8]

-

Antioxidant Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

A solution of the stable free radical DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Different concentrations of the plant extract are added to the DPPH solution.

-

The mixture is incubated in the dark for a specific period.

-

The absorbance of the solution is measured at a specific wavelength (around 517 nm).

-

The scavenging activity is determined by the decrease in absorbance of the DPPH solution.

-

The IC₅₀ value, the concentration of the extract required to scavenge 50% of the DPPH radicals, is calculated.[10]

-

-

Ferric Reducing Antioxidant Power (FRAP) Assay:

-

The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

-

The plant extract is added to the FRAP reagent.

-

The mixture is incubated at a specific temperature.

-

The absorbance of the resulting blue-colored complex is measured at a specific wavelength (around 593 nm).

-

The antioxidant capacity is determined based on the increase in absorbance, which is proportional to the reducing power of the extract.

-

Cytotoxicity Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Cancer cells are seeded in a 96-well plate and allowed to adhere.

-

The cells are then treated with various concentrations of the plant extract for a specified period.

-

The MTT reagent is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (around 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the extract that inhibits 50% of cell growth) is determined.[12]

-

Signaling Pathways

While the precise molecular mechanisms of this compound are yet to be elucidated, studies on related compounds and plant extracts suggest the involvement of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival.[13][14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. Upon stimulation by various inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[15] It is hypothesized that some bioactive compounds within Alchornea cordifolia may exert their anti-inflammatory effects by inhibiting one or more steps in this pathway.

Caption: Proposed NF-κB signaling pathway potentially modulated by Alchornea cordifolia constituents.

Experimental Workflow for Screening Natural Products

The following diagram illustrates a general workflow for the exploratory screening of pharmacological effects of a natural product like this compound, from initial extraction to the identification of the mechanism of action.

Caption: A general experimental workflow for the pharmacological screening of this compound.

Conclusion and Future Directions

The available scientific evidence strongly suggests that Alchornea cordifolia is a plant with significant therapeutic potential, exhibiting anti-inflammatory, antimicrobial, antioxidant, and cytotoxic properties. This compound, as a characteristic alkaloid of this plant, is a promising candidate for future drug development. However, a critical knowledge gap exists regarding the specific pharmacological activities and mechanisms of action of isolated this compound.

To unlock the full therapeutic potential of this natural product, future research should prioritize the following:

-

Isolation and Purification: Development of efficient and scalable methods for the isolation and purification of this compound from Alchornea species.

-

In-depth Pharmacological Screening: Comprehensive in vitro and in vivo studies on isolated this compound to determine its efficacy and potency in various disease models.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs to optimize its pharmacological properties.

By addressing these research gaps, the scientific community can pave the way for the development of novel therapeutic agents based on the unique chemical scaffold of this compound.

References

- 1. Antimicrobial activities of Alchornea cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. redalyc.org [redalyc.org]

- 3. A mini-review on ethnomedical uses, chemical constituents, pharmacological activities and toxicological study of Alchornea cordifolia (Schum & Thonn) Muell. Arg - MedCrave online [medcraveonline.com]

- 4. farm.ucl.ac.be [farm.ucl.ac.be]

- 5. Anti-inflammatory effects of crude methanolic extract and fractions of Alchornea cordifolia leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo anti-inflammatory activity of Alchornea cordifolia (Schumach. & Thonn.) Müll. Arg. (Euphorbiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial spectrum of Alchornea cordifolia leaf extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial effects of Alchornea cordifolia (Schumach. and Thonn.) Müll. Arg extracts and compounds on gastrointestinal, skin, respiratory and urinary tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant properties of extracts from Alchornea laxiflora (Benth) Pax and Hoffman - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deeper Insights on Alchornea cordifolia (Schumach. & Thonn.) Müll.Arg Extracts: Chemical Profiles, Biological Abilities, Network Analysis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journalejmp.com [journalejmp.com]

- 12. Cytotoxicity of methanol extracts of 10 Cameroonian medicinal plants towards multi-factorial drug-resistant cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phytochemicals and botanical extracts regulate NF-κB and Nrf2/ARE reporter activities in DI TNC1 astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NF-κB dependent anti-inflammatory activity of chlorojanerin isolated from Saussurea heteromalla - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Extraction and Isolation of Alchorneine from Alchornea cordifolia

Audience: Researchers, scientists, and drug development professionals.

Introduction: Alchorneine is an imidazopyrimidine alkaloid found in plants of the Alchornea genus, notably Alchornea cordifolia[1][2][3]. This plant, widely used in traditional African medicine, contains various bioactive compounds, including alkaloids, flavonoids, tannins, and terpenoids[2][4][5]. This compound and related compounds are of interest to researchers for their potential pharmacological activities. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from Alchornea cordifolia leaf material, synthesized from established phytochemical methods.

Data Presentation

The efficiency of extraction and the resulting phytochemical profile can vary significantly based on the solvent and method used. The following tables summarize quantitative data from studies on Alchornea cordifolia.

Table 1: Extraction Yields from Alchornea cordifolia Leaves

| Extraction Method & Solvent | Plant Part | Yield (% w/w) | Source |

| Maceration with Methanol | Leaves | 19.03% | [4] |

| Methanol Extraction -> n-hexane fraction | Leaves | 4.33% | [6] |

| Methanol Extraction -> Chloroform fraction | Leaves | 0.81% | [6] |

| Cold Maceration with 70% Alcohol | Leaves | Not Specified | [7] |

Table 2: Phytochemical Composition of Alchornea cordifolia Leaves

| Compound Class | Presence/Concentration | Plant Part | Source |

| Alkaloids | Present (including this compound) | Leaves, Roots, Stem Bark | [1][2][5][6][8] |

| Tannins | ~10% | Leaves, Roots, Stem Bark | [2][3] |

| Flavonoids | 2-3% | Leaves, Roots, Stem Bark | [2][3] |

| Saponins | Present | Leaves, Roots, Stem Bark | [2][5][8] |

| Terpenoids | Present | Leaves, Roots, Stem Bark | [2][5] |

| Total Polyphenols | 3.34 mg GAE/g (Mature Leaves) | Leaves | [8] |

| Total Flavonoids | 0.85 mg QE/g (Mature Leaves) | Leaves | [8] |

| Potassium | 37.40 mg/kg | Leaves | [4] |

Experimental Protocols

This section details a comprehensive protocol for the isolation of this compound, which involves a primary solvent extraction followed by an acid-base liquid-liquid partition to isolate the alkaloid fraction, and subsequent chromatographic purification.

Protocol 1: Preparation of Plant Material and Crude Extraction

-

Plant Material Collection and Preparation:

-

Collect fresh leaves of Alchornea cordifolia. The plant should be botanically authenticated[4][7].

-

Air-dry the leaves in a shaded, well-ventilated area until brittle. This prevents the degradation of thermolabile compounds[7][8].

-

Grind the dried leaves into a fine powder using a laboratory mill[1][7].

-

-

Solvent Extraction (Maceration):

-

Weigh 200 g of the dried, powdered leaf material[4].

-

Place the powder into a large container and add 1.2 L of methanol[4].

-

Seal the container and allow it to macerate for 72 hours at room temperature, with occasional agitation to ensure thorough extraction[4].

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the plant residue (marc).

-

Concentrate the filtrate (methanol extract) under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a dark, viscous crude extract[7].

-

Calculate the percentage yield of the crude extract[4].

-

Protocol 2: Acid-Base Partitioning for Alkaloid Isolation

This protocol is a standard method for separating alkaloids from other phytochemicals in a crude extract.

-

Acidification and Initial Wash:

-

Dissolve the crude methanol extract in 5% hydrochloric acid (HCl) to protonate the alkaloids, rendering them soluble in the aqueous solution.

-

Transfer the acidic solution to a separatory funnel.

-

Wash the acidic solution three times with an equal volume of dichloromethane (or another nonpolar solvent like hexane or ethyl acetate) to remove neutral and acidic compounds (e.g., terpenoids, fatty acids, some phenolics).

-

Collect and combine the organic layers and set them aside. The target alkaloids remain in the aqueous layer.

-

-

Basification and Alkaloid Extraction:

-

Slowly add a concentrated ammonium hydroxide (NH₄OH) solution to the aqueous layer, with constant stirring, until the pH reaches 9-10. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.

-

Extract the basified aqueous solution three times with an equal volume of dichloromethane.

-

Combine the organic (dichloromethane) layers, which now contain the crude alkaloid fraction.

-

-

Drying and Concentration:

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

-

Protocol 3: Chromatographic Purification of this compound

Further purification is necessary to isolate this compound from other alkaloids and impurities.

-

Column Chromatography:

-

Prepare a silica gel slurry in a suitable nonpolar solvent (e.g., hexane or chloroform) and pack it into a glass column.

-

Dissolve the crude alkaloid extract in a minimal amount of the solvent and load it onto the top of the column.

-

Elute the column with a gradient solvent system, starting with a nonpolar solvent (e.g., 100% chloroform) and gradually increasing the polarity by adding methanol (e.g., Chloroform:Methanol 99:1, 98:2, 95:5, etc.).

-

Collect fractions of the eluate in separate test tubes.

-

-

Thin-Layer Chromatography (TLC) Analysis:

-

Monitor the collected fractions using TLC. Spot each fraction onto a silica gel TLC plate.

-

Develop the plate in an appropriate solvent system (e.g., Chloroform:Methanol:Ammonia).

-

Visualize the spots under UV light and/or by spraying with Dragendorff's reagent, which gives a characteristic orange or brown color with alkaloids.

-

Combine the fractions that show a prominent spot corresponding to the Rƒ value of this compound (if a standard is available) or fractions with a similar profile.

-

-

Final Purification (Optional):

-

For higher purity, subject the combined fractions to preparative TLC or High-Performance Liquid Chromatography (HPLC).

-

Characterize the final purified compound using spectroscopic methods (NMR, MS, IR) to confirm its identity as this compound.

-

Visualizations

The following diagrams illustrate the workflow for the extraction and isolation of this compound.

Caption: Overall Workflow for this compound Extraction.

Caption: Detailed Acid-Base Partitioning Workflow.

References

- 1. Deeper Insights on Alchornea cordifolia (Schumach. & Thonn.) Müll.Arg Extracts: Chemical Profiles, Biological Abilities, Network Analysis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. farm.ucl.ac.be [farm.ucl.ac.be]

- 3. Alchornea cordifolia [prota.prota4u.org]

- 4. researchgate.net [researchgate.net]

- 5. redalyc.org [redalyc.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. gsconlinepress.com [gsconlinepress.com]

Application Notes and Protocols for the Synthesis of Alchorneine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alchorneine is a guanidine alkaloid first isolated from plants of the Alchornea genus, such as Alchornea floribunda and Alchornea cordifolia. These plants have a history of use in traditional African medicine for treating a variety of ailments, including inflammatory conditions, infections, and pain. This document provides a detailed overview of the available synthetic methodologies for this compound and its analogs. Due to the limited availability of high-yield synthetic routes in publicly accessible literature, this report focuses on compiling and detailing the seminal total synthesis. Additionally, it touches upon the broader context of guanidine alkaloid synthesis and the known biological activities of extracts containing this compound, pointing towards potential areas for future research and drug development.

Introduction to this compound